

# BTG 1640 solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BTG 1640 |           |
| Cat. No.:            | B606417  | Get Quote |

# In-Depth Technical Guide: BTG 1640

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BTG 1640**, also known as ABIO-08/01, is an anxiolytic isoxazoline drug candidate.[1] Originally developed at the University of Reading, it was later progressed by Abiogen Pharma for the treatment of anxiety and panic disorders.[2][3][4][5] **BTG 1640** is a selective inhibitor of GABA-and glutamate-gated chloride channels and has undergone Phase II and III clinical trials.[1][6] This document provides a summary of the publicly available information regarding **BTG 1640**.

# **Chemical and Physical Properties**

While detailed quantitative data on the solubility and stability of **BTG 1640** is not publicly available, likely due to the proprietary nature of this information for a drug candidate under development, some basic properties have been identified.



| Property          | Value                                  | Source    |
|-------------------|----------------------------------------|-----------|
| CAS Number        | 152538-59-5                            | [1][3][5] |
| Molecular Formula | C15H19NO2                              | [5]       |
| Alternative Names | ABIO-08/01, ABIO-0801, SP-<br>1640     | [2][3][5] |
| Drug Class        | Anxiolytics, Isoxazoles,<br>Nootropics | [2]       |

## **Solubility Data**

Specific quantitative solubility data for **BTG 1640** in various solvents (e.g., water, DMSO, ethanol) is not available in the public domain. For research purposes, it is common for compounds of this nature to be initially dissolved in a strong organic solvent like DMSO to create a stock solution, which is then further diluted in aqueous buffers for in vitro and in vivo experiments.

## **Stability Data**

Detailed stability data, including degradation pathways and kinetics under different stress conditions (e.g., pH, temperature, light), are not publicly disclosed. Such studies are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission but are typically confidential. General best practices for handling similar research compounds would involve storage in a cool, dark, and dry place to minimize degradation.

# **Experimental Protocols**

Detailed experimental protocols for the determination of solubility and stability of **BTG 1640** are not available. However, standard methodologies for such assessments are well-established in the pharmaceutical industry.

## **General Solubility Assessment Protocol**

A common method for determining the thermodynamic solubility of a compound is the shakeflask method.



Caption: General workflow for shake-flask solubility determination.

### **General Stability Assessment Protocol**

Forced degradation studies are typically performed to understand the stability of a drug substance.

Caption: Workflow for a forced degradation stability study.

### **Signaling Pathways**

**BTG 1640** is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] This mechanism of action is central to its anxiolytic effects.



Click to download full resolution via product page

Caption: Proposed mechanism of action of BTG 1640.

## Conclusion

**BTG 1640** is a promising anxiolytic drug candidate with a defined mechanism of action. While its development has been noted in clinical trial registries and scientific literature, detailed public



information regarding its solubility and stability is scarce. The information and diagrams provided in this guide are based on the available public data and general principles of pharmaceutical science. Researchers working with **BTG 1640** would need to perform their own physicochemical characterization to obtain precise data for their specific applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. anxiolytic drug action: Topics by Science.gov [science.gov]
- 2. Abiogen Pharma's New Anti-Anxiety Drug Starts A Clinical Phase II In Generalized Anxiety Disorders In Vienna - BioSpace [biospace.com]
- 3. diazepam: Topics by Science.gov [science.gov]
- 4. rpmi-1640 medium supplemented: Topics by Science.gov [science.gov]
- 5. US5059595A Pharmaceutical compositions containing 5-methyltetrahydrofolic acid, 5formyltetrahydrofolic acid and their pharmaceutically acceptable salts in controlled-release form active in the therapy of organic mental disturbances - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BTG 1640 solubility and stability data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606417#btg-1640-solubility-and-stability-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com